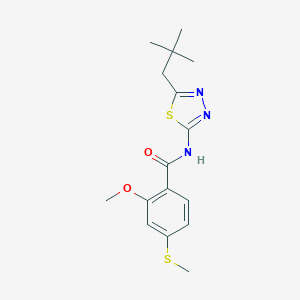
2-methoxy-4-(methylsulfanyl)-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-(methylsulfanyl)-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various research fields.
Aplicaciones Científicas De Investigación
2-methoxy-4-(methylsulfanyl)-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide has potential applications in various research fields, including cancer research, neurobiology, and pharmacology. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. In neurobiology, it has been found to have neuroprotective effects and may have potential in treating neurodegenerative diseases. In pharmacology, it has been studied for its potential as an anti-inflammatory and analgesic agent.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways involved in cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects:
2-methoxy-4-(methylsulfanyl)-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. In neurobiology, it has been found to have neuroprotective effects and may improve cognitive function. In pharmacology, it has been studied for its potential anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-4-(methylsulfanyl)-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its potential as a novel compound with multiple applications. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research related to 2-methoxy-4-(methylsulfanyl)-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide. One potential direction is to further investigate its mechanism of action to better understand its effects on cellular processes. Another direction is to explore its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative diseases. Additionally, research can be conducted to optimize the synthesis method and improve the compound's pharmacological properties.
Métodos De Síntesis
The synthesis of 2-methoxy-4-(methylsulfanyl)-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with neopentylamine and thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to obtain the final product.
Propiedades
Nombre del producto |
2-methoxy-4-(methylsulfanyl)-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide |
|---|---|
Fórmula molecular |
C16H21N3O2S2 |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C16H21N3O2S2/c1-16(2,3)9-13-18-19-15(23-13)17-14(20)11-7-6-10(22-5)8-12(11)21-4/h6-8H,9H2,1-5H3,(H,17,19,20) |
Clave InChI |
DBHNOBQMCSLCEL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)SC)OC |
SMILES canónico |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)SC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B216178.png)
![pentyl 4-({[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B216179.png)
![2-methylpropyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B216183.png)


![4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216192.png)


![3,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216197.png)
![2,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216198.png)
![4-(acetylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216199.png)

![3-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216201.png)